N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide
Description
N-{[3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide is a synthetic organic compound characterized by a benzodioxine sulfonyl group, a 1,3-oxazolidine ring, and a 4-fluorophenylmethyl moiety linked via an ethanediamide bridge. This structure combines sulfonamide, heterocyclic, and fluorinated aromatic functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O7S/c22-15-3-1-14(2-4-15)12-23-20(26)21(27)24-13-19-25(7-8-32-19)33(28,29)16-5-6-17-18(11-16)31-10-9-30-17/h1-6,11,19H,7-10,12-13H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNFPEFQXUVRAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-fluorophenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the synthesis of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, which is then reacted with an oxazolidine derivative under controlled conditions to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like lithium hydride (LiH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Advanced techniques like continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-fluorophenyl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxine or fluorophenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions within the molecule.
Scientific Research Applications
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-fluorophenyl)methyl]ethanediamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, offering versatility in synthetic chemistry.
Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-fluorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Structural Comparison
Functional Groups and Substituents
The compound shares key functional groups with several classes of molecules:
- Sulfonamide derivatives : The benzodioxine sulfonyl group is structurally similar to sulfonyl-containing pesticides like sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) and triazole derivatives with phenylsulfonyl groups .
- Fluorinated aromatics: The 4-fluorophenylmethyl group is analogous to diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) and fluorophenylacetamides in benzothiazole-based compounds .
- Heterocycles : The 1,3-oxazolidine ring resembles oxazinane intermediates used in Suzuki coupling reactions , though its conformational rigidity may differ from triazole or pyrazole heterocycles .
Table 1: Structural Features of Comparable Compounds
Spectroscopic and Analytical Comparisons
IR Spectroscopy
- C=S and C=O vibrations : The absence of a C=O band (~1663–1682 cm⁻¹) in triazoles contrasts with the ethanediamide’s carbonyl groups, which would exhibit strong absorptions near 1680 cm⁻¹.
- Sulfonyl stretches : The benzodioxine sulfonyl group would show S=O stretches ~1150–1350 cm⁻¹, akin to phenylsulfonyl triazoles .
NMR Spectroscopy
Crystallographic and Hydrogen-Bonding Analysis
- Crystal packing : The sulfonyl and ethanediamide groups may form hydrogen-bonding networks, as seen in triazole crystals . Graph set analysis (e.g., Etter’s rules) could predict aggregation motifs .
- SHELX refinement : If crystallized, the compound’s structure would likely be solved using SHELXL, the most widely used small-molecule refinement software .
Biological Activity
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzodioxane moiety, an oxazolidinyl group, and a fluorophenyl substituent, which may enhance its pharmacological properties.
Chemical Structure
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 498.55 g/mol. The structure includes:
- Benzodioxane Core : Provides a framework for enzyme inhibition.
- Oxazolidinyl Group : Associated with antibacterial and antitumor activities.
- Fluorophenyl Substituent : Enhances lipophilicity and receptor binding.
Biological Activity
Research indicates that compounds related to this compound exhibit significant biological activities. Key findings include:
- Enzyme Inhibition :
- Antimicrobial Activity :
- Antitumor Properties :
The mechanism of action for this compound likely involves:
- Binding Interactions : The benzodioxane ring can interact with hydrophobic pockets in target enzymes or receptors, while the sulfonamide group may form hydrogen bonds with specific amino acid residues.
- Enhanced Affinity : The oxazolidine and fluorophenyl moieties can increase binding affinity through additional interactions .
Data Table of Biological Activities
Case Studies
Recent studies have focused on the synthesis and evaluation of various derivatives of the target compound:
- Synthesis of Thiazolidinone Derivatives :
- Antimicrobial Evaluation :
Q & A
Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sulfonylation of a benzodioxin-6-amine intermediate followed by coupling with fluorophenylmethyl ethanediamide derivatives. A representative approach (adapted from benzodioxin sulfonamide syntheses) includes:
- Step 1: React 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride in DMF at pH 9–10 to form the sulfonamide intermediate .
- Step 2: Couple the intermediate with bromoacetamide derivatives (e.g., N-(4-fluorophenylmethyl)bromoacetamide) using lithium hydride as a base in DMF at 25°C for 3–4 hours .
Optimization Tips: - Monitor reaction progress via TLC to minimize side products.
- Adjust solvent polarity (e.g., DMF vs. acetonitrile) to improve yield.
- Use anhydrous conditions to avoid hydrolysis of intermediates.
Q. What spectroscopic and crystallographic methods are most effective for structural confirmation?
Methodological Answer:
- Spectroscopy:
- Crystallography:
Advanced Research Questions
Q. How can Design of Experiments (DOE) principles optimize synthesis and purification?
Methodological Answer: DOE minimizes experimental runs while maximizing data quality. For this compound:
- Variables: Temperature, solvent ratio, catalyst loading.
- Response: Yield, purity (HPLC).
- Statistical Tools:
- Factorial Design: Identify critical parameters (e.g., temperature significantly impacts coupling efficiency) .
- Response Surface Methodology (RSM): Model nonlinear relationships (e.g., solvent polarity vs. crystallization efficiency) .
Case Study: A 2³ factorial design reduced reaction time by 30% while maintaining ≥95% purity .
Q. How to resolve discrepancies between predicted and observed hydrogen bonding in crystal structures?
Methodological Answer:
Q. How to integrate computational models with experimental data for biological activity prediction?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to target enzymes (e.g., α-glucosidase) based on sulfonamide and fluorophenyl pharmacophores .
- QSAR Modeling: Corrogate substituent effects (e.g., fluorophenyl position) with IC₅₀ values from enzyme inhibition assays .
- AI-Driven Optimization: Apply COMSOL Multiphysics or ICReDD pipelines to iteratively refine synthesis pathways and activity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
